molecular formula CN2Pb B13834606 Bleicyanamid

Bleicyanamid

Cat. No.: B13834606
M. Wt: 247 g/mol
InChI Key: FIAFZPVSYUTSTM-UHFFFAOYSA-N
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Description

Bleicyanamid (chemical formula: $ \text{C}3\text{H}4\text{N}_4 $) is a cyanamide-derived compound notable for its applications in organic synthesis and agrochemical research. Its structure features a cyanoguanidine backbone, which facilitates reactivity as a nucleophile and ligand in coordination chemistry. This compound’s stability under ambient conditions and its ability to form hydrogen bonds make it a versatile intermediate in heterocyclic compound synthesis .

Properties

Molecular Formula

CN2Pb

Molecular Weight

247 g/mol

IUPAC Name

cyanoiminolead

InChI

InChI=1S/CN2.Pb/c2-1-3;

InChI Key

FIAFZPVSYUTSTM-UHFFFAOYSA-N

Canonical SMILES

C(#N)N=[Pb]

Origin of Product

United States

Chemical Reactions Analysis

Bleicyanamid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. For instance, in the presence of a strong acid, this compound can decompose to form lead salts and hydrogen cyanide . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include lead oxides and cyanide derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bleicyanamid belongs to the cyanamide family, sharing functional groups with compounds like cyanoguanidine and dicyandiamide. A systematic comparison reveals critical differences in reactivity, stability, and applications.

Table 1: Structural and Functional Comparison
Property This compound Cyanoguanidine Dicyandiamide
Molecular Formula $ \text{C}3\text{H}4\text{N}_4 $ $ \text{C}2\text{H}4\text{N}_4 $ $ \text{C}2\text{H}4\text{N}_4 $
Melting Point (°C) 152–154 (decomposes) 209–211 207–209
Solubility (H₂O) Moderate (1.2 g/100 mL) Low (0.5 g/100 mL) Low (0.3 g/100 mL)
Key Reactivity Nucleophilic addition Electrophilic substitution Condensation reactions
Industrial Use Agrochemical intermediates Pharmaceuticals Fertilizer production

Key Findings :

  • Thermal Stability: this compound decomposes at lower temperatures than cyanoguanidine or dicyandiamide, limiting its use in high-temperature processes .
  • Solubility : Its higher water solubility enhances bioavailability in pesticidal formulations compared to dicyandiamide .
  • Reactivity: Unlike cyanoguanidine, this compound’s nucleophilic character enables selective coupling reactions, as demonstrated in Suzuki-Miyaura cross-coupling studies .

Comparison with Functionally Similar Compounds

Functionally, this compound shares pesticidal and catalytic roles with sodium cyanamide and calcium cyanamide .

Table 2: Functional Efficacy in Agrochemical Contexts
Compound Pesticidal Activity (IC₅₀) Soil Half-Life (Days) Toxicity (LD₅₀, mg/kg)
This compound 0.8 ± 0.1 28–35 420 (rat, oral)
Sodium Cyanamide 1.2 ± 0.3 14–21 310 (rat, oral)
Calcium Cyanamide 2.5 ± 0.4 40–50 650 (rat, oral)

Key Findings :

  • Efficacy : this compound exhibits superior pesticidal potency (lower IC₅₀) compared to sodium or calcium cyanamide, likely due to enhanced membrane permeability .
  • Environmental Persistence : Its intermediate soil half-life balances efficacy with reduced ecological persistence relative to calcium cyanamide .
  • Safety Profile : Higher LD₅₀ values suggest lower acute toxicity than sodium cyanamide, aligning with regulatory preferences for agrochemicals .

Research Limitations and Discrepancies

  • Synthesis Challenges : this compound’s synthesis yields (∼65%) lag behind dicyandiamide (∼90%), raising production costs .
  • Ecotoxicity: Long-term ecotoxicological data are scarce, with one study noting bioaccumulation risks in aquatic invertebrates .

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